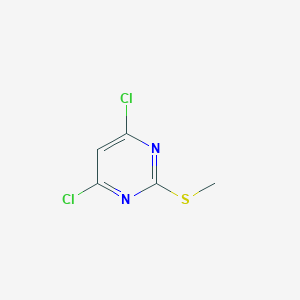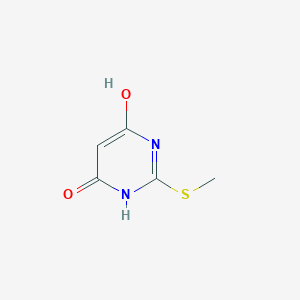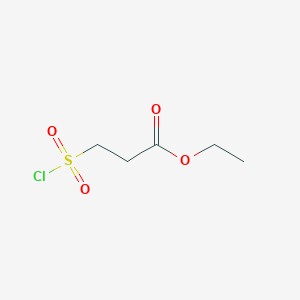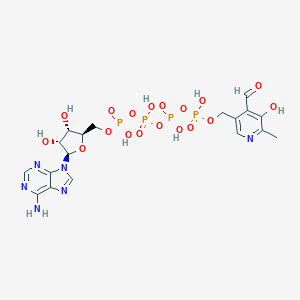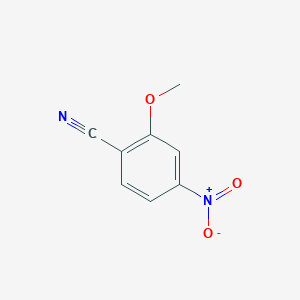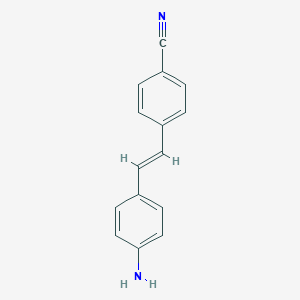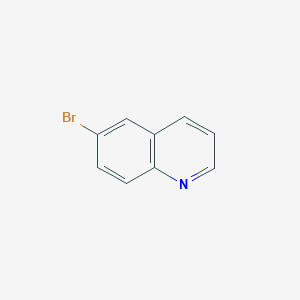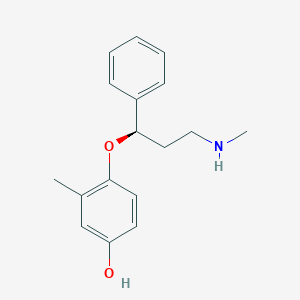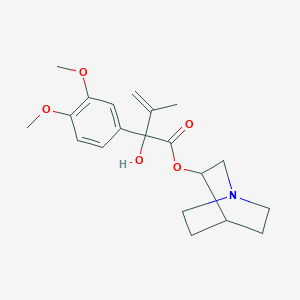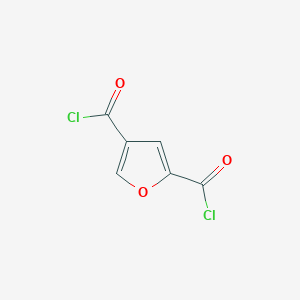
Furan-2,4-dicarbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-2,4-dicarbonyl chloride, also known as furan-2,4-dione dichloride, is a chemical compound that is used in various scientific research applications. It is a highly reactive compound that is known for its ability to undergo nucleophilic substitution reactions with various nucleophiles. Furan-2,4-dicarbonyl chloride is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
Furan-2,4-dicarbonyl chloride undergoes nucleophilic substitution reactions with various nucleophiles. The reaction takes place at the carbonyl group of Furan-2,4-dicarbonyl chloridecarbonyl chloride, resulting in the formation of a new compound. The mechanism of action of Furan-2,4-dicarbonyl chloridecarbonyl chloride is dependent on the nature of the nucleophile and the reaction conditions.
Effets Biochimiques Et Physiologiques
Furan-2,4-dicarbonyl chloride has not been extensively studied for its biochemical and physiological effects. However, it is known to be a highly reactive compound that can react with various biological molecules, including proteins and nucleic acids. The reaction of Furan-2,4-dicarbonyl chloridecarbonyl chloride with biological molecules can lead to the formation of adducts, which can have deleterious effects on cellular function.
Avantages Et Limitations Des Expériences En Laboratoire
Furan-2,4-dicarbonyl chloride is a highly reactive compound that can be used in a wide range of synthetic reactions. Its reactivity makes it a useful intermediate in the synthesis of various organic compounds. However, its high reactivity can also be a limitation in some lab experiments, as it can react with unintended nucleophiles and interfere with the desired reaction.
Orientations Futures
There are several future directions for the use of Furan-2,4-dicarbonyl chloridecarbonyl chloride in scientific research. One potential direction is the development of new synthetic methods for the preparation of Furan-2,4-dicarbonyl chloridecarbonyl chloride and its derivatives. Another direction is the study of the biochemical and physiological effects of Furan-2,4-dicarbonyl chloridecarbonyl chloride and its derivatives. This could lead to the development of new drugs and therapies for various diseases. Additionally, the use of Furan-2,4-dicarbonyl chloridecarbonyl chloride in the synthesis of new materials, such as polymers and nanomaterials, could also be an interesting future direction.
Méthodes De Synthèse
Furan-2,4-dicarbonyl chloride can be synthesized by the reaction of Furan-2,4-dicarbonyl chlorideone with thionyl chloride or phosphorus pentachloride. The reaction takes place under reflux conditions and yields Furan-2,4-dicarbonyl chloridecarbonyl chloride as a colorless liquid.
Applications De Recherche Scientifique
Furan-2,4-dicarbonyl chloride is widely used in scientific research as a reactive intermediate in the synthesis of various organic compounds. It is used in the synthesis of pharmaceuticals such as antihistamines, antimicrobial agents, and anticancer drugs. It is also used in the synthesis of agrochemicals such as herbicides and insecticides. Furan-2,4-dicarbonyl chloride is also used in the synthesis of dyes and pigments.
Propriétés
Numéro CAS |
104721-75-7 |
|---|---|
Nom du produit |
Furan-2,4-dicarbonyl chloride |
Formule moléculaire |
C6H2Cl2O3 |
Poids moléculaire |
192.98 g/mol |
Nom IUPAC |
furan-2,4-dicarbonyl chloride |
InChI |
InChI=1S/C6H2Cl2O3/c7-5(9)3-1-4(6(8)10)11-2-3/h1-2H |
Clé InChI |
BOTUJAQRRCYVEZ-UHFFFAOYSA-N |
SMILES |
C1=C(OC=C1C(=O)Cl)C(=O)Cl |
SMILES canonique |
C1=C(OC=C1C(=O)Cl)C(=O)Cl |
Synonymes |
2,4-Furandicarbonyldichloride(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



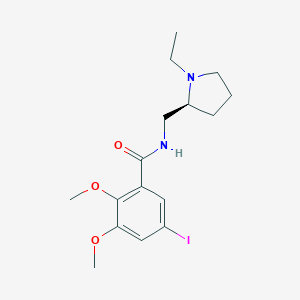
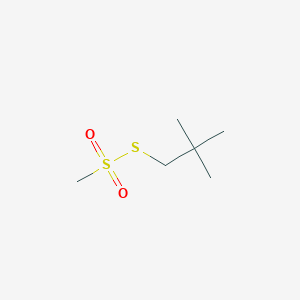
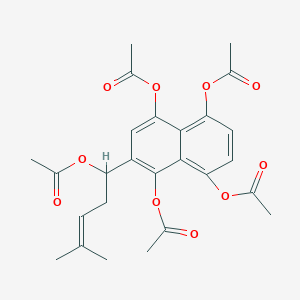
![3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid](/img/structure/B19912.png)
